![molecular formula C19H22N4S B2894391 5-[4-(diethylamino)phenyl]-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 851207-79-9](/img/structure/B2894391.png)
5-[4-(diethylamino)phenyl]-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-(diethylamino)phenyl]-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound with a distinct structure characterized by both aromatic and heterocyclic elements. This compound’s structural components are pivotal for its diverse chemical reactivity and range of applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(diethylamino)phenyl]-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol typically involves a multistep process. One common method includes:
Step 1: : Formation of the 1,2,4-triazole ring through cyclization reactions involving hydrazines and aldehydes.
Step 2: : Functionalization of the triazole core with phenyl groups via Suzuki-Miyaura coupling reactions.
Step 3: : Introduction of the thiol group using thiolation reactions, often facilitated by thiourea in the presence of acids or bases.
Industrial Production Methods
Scaling up the synthesis for industrial applications might require optimizing reaction conditions to enhance yield and purity. Typically, this involves:
Use of continuous flow reactors to control temperature and reaction times precisely.
Employment of robust catalysts to drive the coupling reactions efficiently.
Implementation of rigorous purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : 5-[4-(diethylamino)phenyl]-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol can undergo oxidation reactions, potentially leading to disulfide formation.
Reduction: : The compound can be reduced using agents like sodium borohydride, affecting the triazole ring and aromatic substituents.
Substitution: : It undergoes various substitution reactions, particularly electrophilic aromatic substitution, due to the electron-rich nature of its phenyl rings.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, iodine.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Substitution reagents: : Halogens, nitric acid for nitration, sulfuric acid for sulfonation.
Major Products Formed
From oxidation: : Disulfide-linked dimers.
From reduction: : Simplified triazole derivatives with altered substituents.
From substitution: : Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
Catalysis: : Acts as a ligand in coordination chemistry, forming complexes with transition metals that are used as catalysts.
Organic synthesis: : Serves as an intermediate in the synthesis of more complex molecules.
Biology
Drug discovery: : Evaluated for its potential in developing new pharmaceuticals, particularly due to its unique molecular interactions.
Biochemical probes: : Used in molecular biology for tagging and detecting specific biomolecules.
Medicine
Therapeutic agents: : Investigated for possible anti-cancer, anti-inflammatory, and anti-microbial properties due to its bioactive conformation.
Industry
Material science: : Applied in the development of new polymers and nanomaterials with enhanced properties.
Agriculture: : Explored as a component in agrochemicals for improved crop protection.
Mechanism of Action
5-[4-(diethylamino)phenyl]-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol exerts its effects through:
Molecular interactions: : Binding to specific proteins or receptors, altering their function.
Pathway modulation: : Influences biochemical pathways, either activating or inhibiting specific steps.
Targets: : Includes enzymes, DNA, and cell surface receptors.
Comparison with Similar Compounds
Unique Features
Substituent diversity: : Unique combination of diethylamino and methylphenyl groups differentiates it from other triazole derivatives.
Thiol group: : Enhances its reactivity and binding affinity in biological contexts.
Similar Compounds
5-(4-aminophenyl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol: : Similar structure but different substituent on the phenyl ring.
5-(4-methoxyphenyl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol: : Methoxy group replacing the diethylamino group.
4-(2-methylphenyl)-3-thio-4H-1,2,4-triazole: : Lacks the phenyl group on the triazole ring.
Properties
IUPAC Name |
3-[4-(diethylamino)phenyl]-4-(2-methylphenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4S/c1-4-22(5-2)16-12-10-15(11-13-16)18-20-21-19(24)23(18)17-9-7-6-8-14(17)3/h6-13H,4-5H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAJRGLUHUADUFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2=NNC(=S)N2C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
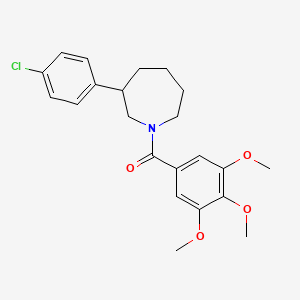
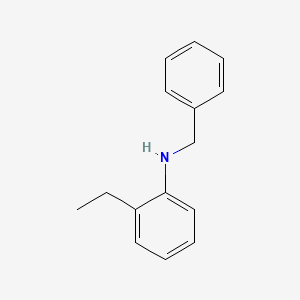
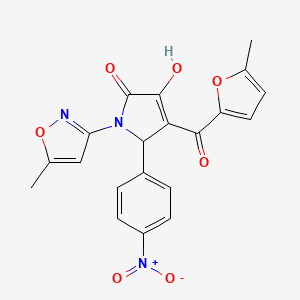
![N,N,1,7-tetramethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2894315.png)
![N-(3,5-dimethylphenyl)-2-((6-isopropyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2894316.png)
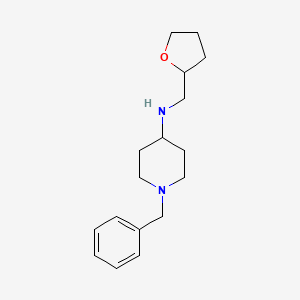
![6-(Thiolan-3-yloxy)imidazo[1,2-b]pyridazine](/img/structure/B2894320.png)
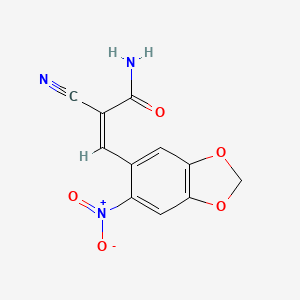
![1-(4-fluorophenyl)-4-methyl-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2894322.png)
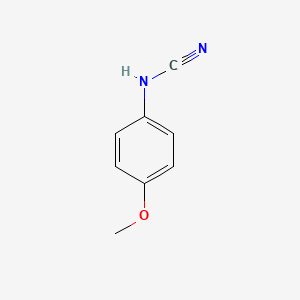
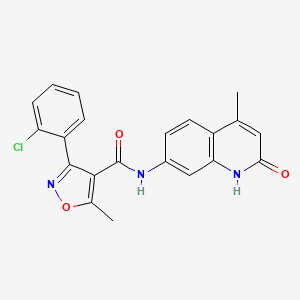
![tert-butyl4-[2-amino-4-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B2894328.png)
![5-cyclopropyl-N-[2-(furan-3-yl)-2-hydroxyethyl]-1,2-oxazole-3-carboxamide](/img/structure/B2894329.png)
![N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-1,3-benzothiazole-6-carboxamide](/img/structure/B2894330.png)
